Androst-5-ene-3beta,7alpha,17beta-triol, also known as 5-androstene-3β,7α,17β-triol or β-androstene-3β,7α,17β-triol, is a naturally occurring steroid and a metabolite of dehydroepiandrosterone (DHEA). This compound possesses significant biological activity and has been studied for its potential therapeutic effects, particularly in the fields of immunology and endocrinology.
Androst-5-ene-3beta,7alpha,17beta-triol is classified as a C19 steroid due to its structure that contains 19 carbon atoms. It is derived from the metabolism of DHEA, which is produced in the adrenal glands. The compound is characterized by three hydroxyl groups located at positions 3β, 7α, and 17β on the steroid backbone. Its chemical formula is with a molecular weight of approximately 306.44 g/mol .
The synthesis of Androst-5-ene-3beta,7alpha,17beta-triol can be achieved through various chemical methods. One common approach involves the hydroxylation of DHEA or other related steroid precursors using specific enzymes or chemical reagents.
The molecular structure of Androst-5-ene-3beta,7alpha,17beta-triol consists of a steroid nucleus with three hydroxyl groups. The structural representation can be summarized as follows:
The compound's stereochemistry is crucial for its biological activity. The specific arrangement of hydroxyl groups contributes to its interaction with biological targets such as receptors and enzymes .
Androst-5-ene-3beta,7alpha,17beta-triol participates in various chemical reactions that can modify its structure and enhance its therapeutic potential.
The mechanism of action of Androst-5-ene-3beta,7alpha,17beta-triol involves its interaction with steroid hormone receptors and other cellular targets.
Studies indicate that Androst-5-ene-3beta,7alpha,17beta-triol does not convert into potent sex hormones but retains significant biological activity through alternative pathways .
Androst-5-ene-3beta,7alpha,17beta-triol appears as a white crystalline solid under standard conditions. Its melting point and solubility characteristics can vary based on the presence of different substituents or salts.
Androst-5-ene-3beta,7alpha,17beta-triol has garnered attention for its potential applications in several areas:
7α-AET biosynthesis occurs through sequential enzymatic modifications of DHEA. The initial rate-limiting step involves NADPH-dependent 7α-hydroxylation catalyzed primarily by the cytochrome P450 enzyme CYP7B1, expressed predominantly in liver and central nervous system tissues [3]. This yields 7α-hydroxy-DHEA, which subsequently undergoes 17β-ketoreduction via 17β-hydroxysteroid dehydrogenase (17β-HSD) isoforms to form 7α-AET. Alternatively, DHEA may first undergo 17β-reduction to androst-5-ene-3β,17β-diol (5-AED), followed by CYP7B1-mediated hydroxylation [3] [10]. Crucially, 7α-AET and 7β-AET exist in a dynamic equilibrium mediated by 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which catalyzes their interconversion through an oxidoreductase mechanism [3].
Table 1: Plasma Concentrations of Androst-5-ene-3β,7α/β,17β-triols in Human Populations
Population | 7α-AET (nmol/L) | 7β-AET (nmol/L) | Measurement Conditions |
---|---|---|---|
Healthy Adults | 0.12 - 0.35 | 0.07 - 0.56 | Basal morning sampling |
Post-ACTH Stimulation | ~1.5-fold increase | ~1.5-fold increase | 60 min post-250μg ACTH injection |
Insulin Tolerance | Transient elevation | Transient elevation | During hypoglycemic stress |
Elderly Individuals | Unchanged | Unchanged | Compared to young adults |
Plasma concentrations of both 7α-AET and 7β-AET demonstrate responsiveness to hypothalamic-pituitary-adrenal (HPA) axis activation. Studies utilizing adrenocorticotropic hormone (ACTH) stimulation tests and insulin-induced hypoglycemia (insulin tolerance test) reveal approximately 1.5-fold elevations in circulating triol levels, confirming adrenal gland production and HPA axis dependence [1] [3]. Unlike DHEA-S which declines markedly with aging, 7α-AET concentrations appear relatively stable across age groups, suggesting distinct regulatory mechanisms [3]. This stability may indicate preserved local tissue production or compensatory synthesis in extra-adrenal tissues despite age-related adrenal decline.
The 7-hydroxylation pathway exhibits significant evolutionary divergence between mammals. Humans naturally produce both 7α-AET and 7β-AET as endogenous DHEA metabolites detectable in plasma [1] [3] [11]. In contrast, rodents lack significant circulating levels unless administered exogenous DHEA, indicating fundamental species-specific differences in steroid metabolism [2] [4]. This metabolic divergence underlies the "DHEA conundrum" – wherein DHEA exerts potent anti-inflammatory effects in rodents but demonstrates limited efficacy in human clinical trials [4] [10]. The absence of significant 7-hydroxylation in human DHEA metabolism compared to rodents may partially explain this translational gap.
Table 2: Comparative Metabolism of 7-Hydroxylated Androstenes Across Species
Species | Endogenous 7α/β-AET | Primary DHEA Metabolic Pathway | Response to Exogenous DHEA |
---|---|---|---|
Human | Yes (Low nM) | Sulfation → DHEA-S | Minimal 7-hydroxylation |
Rat/Mouse | No (Trace) | Extensive 7/16-hydroxylation | Robust 7α/β-AET production |
Monkey | Detected | Sulfation + hydroxylation | Moderate 7-hydroxylated metabolites |
The evolutionary conservation of biological activity despite metabolic differences is noteworthy. Synthetic analogs like 17α-ethynyl-androst-5-ene-3β,7β,17β-triol (HE3286) were engineered specifically to overcome the rapid metabolic clearance (via 17β-HSD) and poor oral bioavailability of natural 7β-AET in humans [6] [7]. HE3286 retains the anti-inflammatory properties of its natural counterpart but exhibits enhanced metabolic stability and oral efficacy, demonstrating ~10-fold greater potency in rodent inflammation models than 7β-AET [6] [7]. This pharmaceutical development underscores the functional conservation of the 7-hydroxylated androstene pharmacophore across mammalian lineages despite divergent metabolic processing of the precursor DHEA.
Although comprehensive receptor-binding studies specifically for 7α-AET remain limited, research on its epimer (7β-AET) provides insights into potential immunomodulatory mechanisms. 7β-AET demonstrates no significant binding affinity for classical nuclear hormone receptors (androgen, estrogen, progesterone, glucocorticoid receptors) nor does it activate peroxisome proliferator-activated receptors (PPARs) [2] [4]. This distinguishes it mechanistically from glucocorticoids and sex steroids. Instead, its immune-modulating properties likely involve:
Table 3: Documented Immune Modulatory Effects of 7-Hydroxylated Androstenes (Including 7α/β-AET and Analogs)
Experimental System | Key Immune Findings | Proposed Mechanism |
---|---|---|
Con A-activated Lymphocytes | Reversal of hydrocortisone-induced IL-2/IL-3 suppression | Glucocorticoid antagonism |
LPS-stimulated Macrophages | Reduction of TNF-α, IL-6, NO production | Inhibition of NF-κB signaling? |
Aged Murine Models | Enhanced T-cell response, reversal of immune senescence | Restoration of youthful immune function |
Experimental Autoimmune Encephalomyelitis | Reduced disease severity, CNS inflammation | Inhibition of leukocyte migration? |
Traumatic Shock Models | Improved survival | Attenuation of systemic inflammatory response |
The theoretical framework positions 7α-AET within a broader class of endogenous "buffer steroids" that fine-tune inflammatory and immune responses, particularly under stress conditions where HPA axis activation simultaneously elevates cortisol/corticosterone and 7-hydroxylated androstenes [1] [3] [4]. Their co-secretion during adrenal stimulation supports a potential role in mitigating the immunosuppressive effects of acute glucocorticoid surges, thereby preserving immune competence during stress. Furthermore, the stability of 7α-AET levels during aging, unlike the decline of DHEA-S, suggests a potentially preserved immunomodulatory pathway in the elderly that could be therapeutically exploitable [1] [3]. Further research is needed to elucidate whether 7α-AET shares identical mechanisms with its 7β epimer or possesses unique molecular targets relevant to immune-endocrine communication.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: